1-Cyclopropyl-6-methyl-1,4-diazepane

Description

Overview of 1-Cyclopropyl-6-methyl-1,4-diazepane

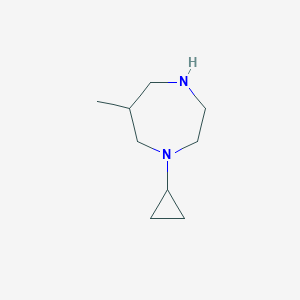

1-Cyclopropyl-6-methyl-1,4-diazepane (CAS: 1250809-59-6) is a bicyclic organic compound featuring a seven-membered 1,4-diazepane ring substituted with a cyclopropyl group at the 1-position and a methyl group at the 6-position. Its molecular formula is $$ \text{C}9\text{H}{18}\text{N}_2 $$, with a molecular weight of 154.25 g/mol. The SMILES notation (CC1CNCCN(C1)C1CC1) highlights the spatial arrangement of its substituents.

The compound’s structural flexibility arises from the diazepane ring, which adopts both boat and chair conformations depending on substituent interactions. Its cyclopropyl group introduces steric strain, potentially enhancing reactivity in synthetic applications. While solubility data for this specific derivative remain limited, analogous 1,4-diazepanes exhibit solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.

Table 1: Key structural and physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}9\text{H}{18}\text{N}_2 $$ |

| Molecular weight | 154.25 g/mol |

| CAS Registry Number | 1250809-59-6 |

| SMILES | CC1CNCCN(C1)C1CC1 |

Historical Context of Diazepane Chemistry

The 1,4-diazepane scaffold emerged as a critical heterocycle in medicinal chemistry following Leo Sternbach’s 1950s discovery of benzodiazepines. Early synthetic routes focused on quinazoline-3-oxides, which underwent ring expansion to form diazepane derivatives. The development of 1,4-diazepanes accelerated in the 21st century with advances in cyclocondensation and amphoteric diamination strategies.

Notably, Sternbach’s work on diazepam (Valium) demonstrated the therapeutic potential of diazepane-containing compounds, catalyzing interest in structurally related analogs. The introduction of cyclopropyl substituents, as seen in 1-cyclopropyl-6-methyl-1,4-diazepane, represents a modern effort to modulate pharmacokinetic properties through steric and electronic effects.

Significance in Heterocyclic Chemistry Research

1,4-Diazepanes are classified as "privileged scaffolds" due to their ability to interact with diverse biological targets while maintaining favorable drug-like properties. The seven-membered ring balances conformational flexibility and rigidity, enabling optimal binding to enzymes and receptors.

The cyclopropyl moiety in 1-cyclopropyl-6-methyl-1,4-diazepane enhances metabolic stability by resisting oxidative degradation, a feature leveraged in protease inhibitor design. Additionally, the methyl group at the 6-position fine-tunes lipophilicity, influencing blood-brain barrier permeability in neuroactive compounds.

Research Objectives and Scope

This review focuses on:

- Synthetic Methodologies : Evaluating cyclocondensation, diamination, and post-functionalization strategies for 1-cyclopropyl-6-methyl-1,4-diazepane.

- Structural Analysis : Correlating substituent effects with conformational dynamics using computational models.

- Applications in Drug Discovery : Exploring its role in bromodomain inhibitors, antiviral agents, and peptidomimetics.

Excluded topics include clinical safety profiles and formulation details, aligning with the compound’s status as a research intermediate.

Properties

IUPAC Name |

1-cyclopropyl-6-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8-6-10-4-5-11(7-8)9-2-3-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIJRBAQNQXBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN(C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Alkylation Approach

A common and effective synthetic route to 1-cyclopropyl-6-methyl-1,4-diazepane involves the nucleophilic substitution reaction between a diazepane precursor and a cyclopropylmethyl halide. The typical procedure is as follows:

-

- 1,4-diazepane or a 6-methyl-substituted 1,4-diazepane derivative

- Cyclopropylmethyl halide (e.g., bromomethyl cyclopropane)

-

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the diazepane nitrogen

- Catalysts: Potassium iodide (KI) as a phase transfer catalyst to enhance halide displacement

- Temperature: Controlled between 40°C and 80°C to optimize yield and minimize side reactions

Mechanism:

The deprotonated nitrogen of the diazepane acts as a nucleophile attacking the electrophilic carbon of the cyclopropylmethyl halide, leading to alkylation at the nitrogen atom.Outcome:

This method yields the target compound with good selectivity, although careful control of stoichiometry is necessary to avoid dialkylation side products.

Cyclization of Precursors

Another approach involves the cyclization of appropriately functionalized linear precursors to form the diazepane ring bearing the cyclopropyl substituent:

-

- Preparation of linear diamine intermediates containing cyclopropylmethyl groups.

- Intramolecular cyclization under basic or acidic conditions to close the seven-membered ring.

- Purification by distillation or crystallization.

-

- Allows for introduction of substituents at specific ring positions.

- Can be optimized for enantioselective synthesis when chiral auxiliaries or catalysts are employed.

Multi-Step Synthesis Involving Protected Intermediates

From advanced synthetic studies, a multi-step sequence includes:

- Formation of protected 1,4-diazepane derivatives (e.g., tert-butyl 1,4-diazepane-1-carboxylate).

- Introduction of cyclopropyl substituents via nucleophilic substitution or coupling reactions.

- Deprotection steps to yield the free diazepane compound.

This method is often employed in medicinal chemistry for the synthesis of analogs with high purity and controlled stereochemistry.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, DMF | Polar aprotic solvents favor nucleophilic substitution |

| Base | K₂CO₃, NaH | Deprotonates nitrogen to enhance nucleophilicity |

| Temperature | 40–80°C | Higher temperatures increase rate but risk side reactions |

| Catalyst | KI | Phase transfer catalyst to improve halide displacement |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation or moisture-sensitive side reactions |

| Stoichiometry | Diazepane:halide ~1:1.2 | Slight excess of halide minimizes dialkylation |

Analytical Data and Research Findings

Spectroscopic Characterization

NMR Spectroscopy (¹H NMR in CDCl₃):

- Diazepane ring protons resonate as multiplets between δ 2.6–3.4 ppm.

- Cyclopropylmethyl protons appear as triplets or multiplets around δ 0.8–1.2 ppm.

- Methyl substituent protons at position 6 show characteristic singlets or doublets depending on substitution pattern.

-

- Molecular ion peak [M+H]⁺ observed at m/z 181.2 consistent with C₁₁H₂₀N₂.

- Fragmentation patterns confirm the diazepane backbone and cyclopropyl substituent.

Structural Analysis

- X-ray Crystallography:

- Reveals conformational flexibility of the diazepane ring.

- Confirms the orientation of the cyclopropyl substituent.

- Indicates possible dynamic disorder in solution, relevant for biological activity.

Yield and Purity

- Typical yields for the alkylation step range from 40% to 70%, depending on reaction conditions and purification methods.

- Purification techniques include column chromatography, distillation, and recrystallization.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1,4-diazepane, cyclopropylmethyl halide, K₂CO₃, KI | THF/DMF, 40–80°C, inert atmosphere | 50–70 | Straightforward, scalable | Requires careful stoichiometry |

| Cyclization of precursors | Linear diamine intermediates | Acidic/basic conditions | 40–60 | Allows regioselectivity | Multi-step, longer synthesis |

| Multi-step with protected intermediates | Protected diazepane derivatives, coupling reagents | Varied, multi-step | 40–60 | High purity, stereochemical control | More complex, time-consuming |

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-6-methyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where

Biological Activity

1-Cyclopropyl-6-methyl-1,4-diazepane (CAS No. 1250809-59-6) is a compound belonging to the class of 1,4-diazepanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Cyclopropyl-6-methyl-1,4-diazepane features a diazepane ring substituted with a cyclopropyl group and a methyl group. The structural configuration is crucial for its interaction with biological targets.

Pharmacological Properties

Research indicates that 1-cyclopropyl-6-methyl-1,4-diazepane exhibits significant activity as a Cannabinoid Receptor 2 (CB2) agonist . CB2 receptors are part of the endocannabinoid system and are implicated in various physiological processes, including pain modulation and immune response regulation. The compound has shown selectivity for CB2 over CB1 receptors, which is beneficial for minimizing psychoactive effects typically associated with cannabinoid activity .

The mechanism by which 1-cyclopropyl-6-methyl-1,4-diazepane exerts its effects involves binding to CB2 receptors, leading to downstream signaling that modulates inflammatory responses and pain perception. This selectivity suggests potential therapeutic applications in treating conditions such as chronic pain and inflammatory diseases without the side effects associated with CB1 activation .

Case Studies

A study conducted on various 1,4-diazepane derivatives identified 1-cyclopropyl-6-methyl-1,4-diazepane as one of the most promising candidates due to its favorable pharmacokinetic profile and metabolic stability in liver microsomes. This stability is crucial for ensuring effective therapeutic concentrations in vivo .

Comparative Analysis

In comparison to other compounds within the same class, 1-cyclopropyl-6-methyl-1,4-diazepane demonstrates enhanced selectivity and potency at CB2 receptors. A summary of its activity compared to similar compounds is presented in Table 1.

| Compound | CB2 Agonist Activity | Selectivity Ratio (CB2/CB1) | Metabolic Stability |

|---|---|---|---|

| 1-Cyclopropyl-6-methyl-1,4-diazepane | High | Favorable | High |

| Other Diazepanes | Moderate | Variable | Low to Moderate |

Applications in Drug Development

The unique properties of 1-cyclopropyl-6-methyl-1,4-diazepane make it a valuable candidate in drug design. Its ability to enhance activity while maintaining metabolic stability positions it well for further development in therapeutic applications targeting the endocannabinoid system.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of 1-cyclopropyl-6-methyl-1,4-diazepane with analogous compounds:

*Hypothetical data inferred from analogs.

Key Observations:

- Cyclopropyl vs. Cyclobutyl Groups : Replacing cyclopropyl with cyclobutyl (as in ) increases molecular weight by ~14 Da and introduces greater steric bulk. Cyclobutyl’s higher ring strain may reduce conformational flexibility compared to cyclopropyl.

- Substituent Position : The 6-methyl group in 1-cyclopropyl-6-methyl-1,4-diazepane contrasts with the 1-benzyl group in efflux pump inhibitors (), suggesting divergent biological targets.

- Scaffold Differences : Benzodiazepines like diazepam () feature a fused benzene ring and ketone group, enabling GABA receptor modulation, unlike the saturated diazepane ring in 1,4-diazepane derivatives.

Central Nervous System (CNS) Activity

N,N-disubstituted-1,4-diazepane derivatives (e.g., orexin receptor antagonists) demonstrate CNS penetration and sleep-promoting effects in rats .

Antimicrobial Activity

1-Benzyl-1,4-diazepane inhibits bacterial efflux pumps in E. coli via a mechanism distinct from classical inhibitors (). The cyclopropyl analog’s smaller size and non-aromatic substituent may reduce affinity for efflux pump targets but could offer advantages in minimizing toxicity.

Physicochemical Profiles

- Collision Cross Section (CCS) : For 6-ethyl-1-methyl-1,4-diazepane (), predicted CCS values range from 130.2–139.0 Ų, indicating moderate molecular size and polarity. Cyclopropyl substitution may further alter these parameters.

- Storage and Stability : Liquid analogs like 1-cyclobutyl-6-methyl-1,4-diazepane () require room-temperature storage, suggesting similar handling for the cyclopropyl variant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.